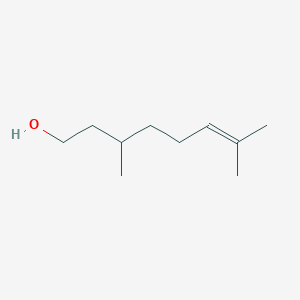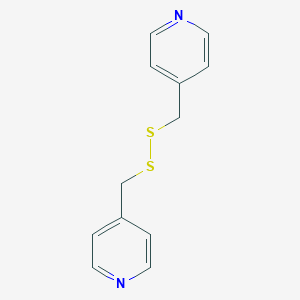![molecular formula C10H5N3O6S B086426 8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid CAS No. 130-59-6](/img/structure/B86426.png)
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid is a chemical compound with the molecular formula C10H5N3O6S and a molecular weight of 295.228. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxadiazole ring and a sulfonic acid group, along with a nitro group at the 8th position. It is known for its applications in various scientific fields due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid typically involves the reaction of naphthalene with nitric acid. The process begins by mixing naphthalene with concentrated nitric acid under stirring conditions at room temperature. The resulting mixture is then filtered and washed to obtain the crystalline form of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced filtration and purification techniques is common to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthoxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the study of biological systems due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a component in drug development.
Wirkmechanismus
The mechanism of action of 8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid
- Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-amino-
Uniqueness
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid is unique due to the presence of the nitro group at the 8th position, which significantly influences its chemical reactivity and applications. This distinguishes it from other similar compounds that may lack the nitro group or have different substituents.
Eigenschaften
CAS-Nummer |
130-59-6 |
|---|---|
Molekularformel |
C10H5N3O6S |
Molekulargewicht |
295.23 g/mol |
IUPAC-Name |
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H5N3O6S/c14-13(15)5-1-2-6-7(3-5)10-8(19-12-11-10)4-9(6)20(16,17)18/h1-4H,(H,16,17,18) |
InChI-Schlüssel |
SQHJNWIFJGDCQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
Key on ui other cas no. |
130-59-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Spiro[4.5]decane](/img/structure/B86366.png)
